molecular formula C20H29FN12O9P2S2 B10828420 diazanium;(1R,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-3-oxido-12-oxo-3-sulfanylidene-12-sulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol

diazanium;(1R,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-3-oxido-12-oxo-3-sulfanylidene-12-sulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol

Cat. No.: B10828420
M. Wt: 726.6 g/mol
InChI Key: RSRKBQPIHRYUNK-UGVGDZPHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IACS-8803 (diammonium) involves multiple steps, starting from the preparation of intermediates. One of the key intermediates is (2R,3R,4S,5R)-2-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol. This intermediate is prepared by reacting the starting material with ammonia in methanol at 110°C for 16 hours . The subsequent steps involve protection and deprotection reactions, as well as coupling reactions to form the final product .

Industrial Production Methods

Industrial production of IACS-8803 (diammonium) typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

IACS-8803 (diammonium) primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with ammonia can lead to the formation of amine derivatives, while oxidation reactions can produce oxidized forms of the compound .

Scientific Research Applications

IACS-8803 (diammonium) has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study the STING pathway and its activation mechanisms.

    Biology: Employed in research to understand the immune response and the role of STING in various biological processes.

    Medicine: Investigated for its potential therapeutic applications in cancer immunotherapy due to its robust antitumor efficacy.

    Industry: Utilized in the development of new immunomodulatory drugs and treatments.

Mechanism of Action

IACS-8803 (diammonium) exerts its effects by activating the STING pathway. Upon binding to STING, the compound induces the production of interferon beta (IFN-β) and other cytokines, leading to the activation of cytotoxic T-cells and an enhanced immune response against tumors . The molecular targets involved include the STING protein and downstream signaling molecules such as TBK1 and IRF3.

Comparison with Similar Compounds

Similar Compounds

    IACS-8779: Another potent STING agonist with similar antitumor efficacy.

    2′3′-cGAMP: A naturally occurring cyclic dinucleotide that also activates the STING pathway.

    ML-RR-S2-CDA (ADU-S100): A synthetic STING agonist used in clinical trials for cancer immunotherapy.

Uniqueness

IACS-8803 (diammonium) is unique due to its high potency and stability in its diammonium salt form. It shows superior systemic antitumor responses compared to other STING agonists, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H29FN12O9P2S2

Molecular Weight

726.6 g/mol

IUPAC Name

diazanium;(1R,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-3-oxido-12-oxo-3-sulfanylidene-12-sulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol

InChI

InChI=1S/C20H23FN10O9P2S2.2H3N/c21-9-13-8(38-19(9)30-5-28-10-15(22)24-3-26-17(10)30)2-36-42(34,44)40-14-12(32)7(1-35-41(33,43)39-13)37-20(14)31-6-29-11-16(23)25-4-27-18(11)31;;/h3-9,12-14,19-20,32H,1-2H2,(H,33,43)(H,34,44)(H2,22,24,26)(H2,23,25,27);2*1H3/t7-,8-,9-,12-,13-,14-,19-,20-,41?,42?;;/m1../s1

InChI Key

RSRKBQPIHRYUNK-UGVGDZPHSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)F)OP(=O)(O1)[S-])[O-])O.[NH4+].[NH4+]

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)F)OP(=O)(O1)[S-])[O-])O.[NH4+].[NH4+]

Origin of Product

United States

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